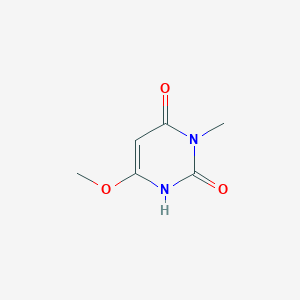
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione, also known as 6-MMP, is a small molecule that has been used in various scientific research applications. It is an important building block for many organic compounds, and has been studied for its potential applications in drug development, biochemical research, and other areas.
科学的研究の応用
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as pyrimidine derivatives and quinolines. It has also been used as a starting material for the synthesis of biologically active compounds, such as inhibitors of the enzyme phosphodiesterase-4. Additionally, 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione has been used as a model compound for studying the reactivity of pyrimidine derivatives.
作用機序
The mechanism of action of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione is not yet fully understood. However, it is known that the compound binds to the enzyme phosphodiesterase-4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By binding to this enzyme, 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione inhibits its activity and thus increases the levels of cAMP in the cell. This can lead to a variety of cellular effects, depending on the cell type and context.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione are not yet fully understood. However, it has been shown to increase the levels of cAMP in cells, which can lead to a variety of effects, such as increased cell proliferation, increased cell survival, and increased cell migration. Additionally, 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione has been shown to increase the expression of certain genes, such as those involved in cell cycle progression and apoptosis.
実験室実験の利点と制限
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione has several advantages for lab experiments. It is relatively easy to synthesize, and can be used as a reagent in the synthesis of other compounds. Additionally, it can be used as a model compound for studying the reactivity of pyrimidine derivatives. However, 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione also has some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione is not yet fully understood, which can limit its use in certain research applications.
将来の方向性
The future directions for 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione research are numerous. One potential direction is to further study the mechanism of action of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione, in order to better understand its effects on cells. Additionally, further research could be done on the synthesis of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione and its derivatives, in order to optimize the synthesis process. Additionally, further research could be done on the potential applications of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione in drug development, biochemical research, and other areas. Finally, further research could be done on the biochemical and physiological effects of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione, in order to better understand its effects on cells.
合成法
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione can be synthesized in a variety of ways. One method involves the reaction of 4-methylpyrimidine-2,4(1H,3H)-dione with dimethylformamide (DMF) and methanol in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione. The reaction can be further optimized by varying the reaction conditions, such as temperature, solvent, and catalyst.
特性
IUPAC Name |
6-methoxy-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-5(9)3-4(11-2)7-6(8)10/h3H,1-2H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEBWUBNSFGPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551042 |
Source


|
| Record name | 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
29458-39-7 |
Source


|
| Record name | 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
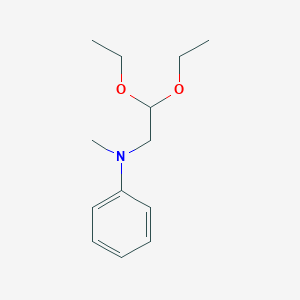
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
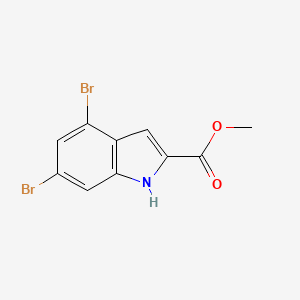
![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
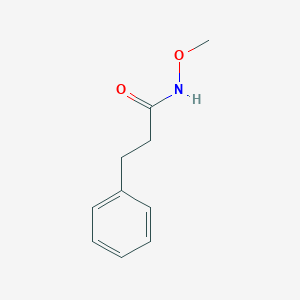
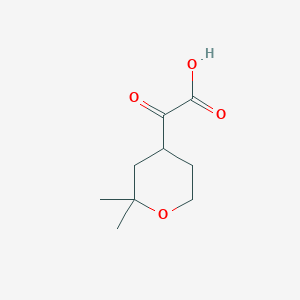
![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)
